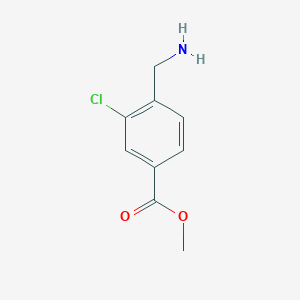

Methyl 4-(aminomethyl)-3-chlorobenzoate

Descripción general

Descripción

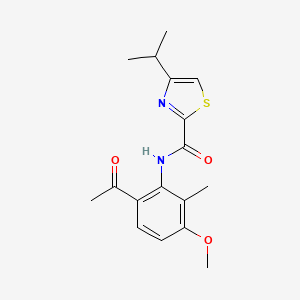

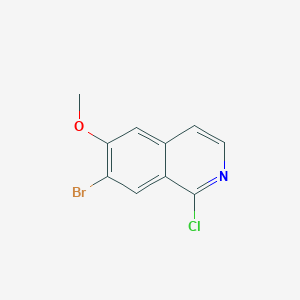

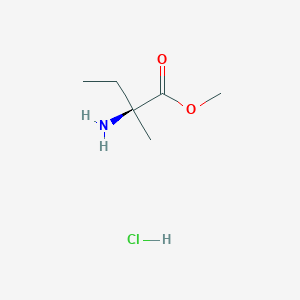

“Methyl 4-(aminomethyl)-3-chlorobenzoate” is an amino acid ester hydrochloride. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .

Synthesis Analysis

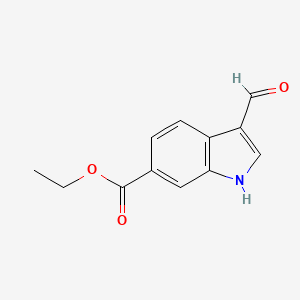

The synthesis of “this compound” can be achieved by esterifying 4-(aminomethyl)benzoic acid .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO2, and its molecular weight is 151.1626 .Chemical Reactions Analysis

“this compound” may be used in the preparation of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate . It also plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .Aplicaciones Científicas De Investigación

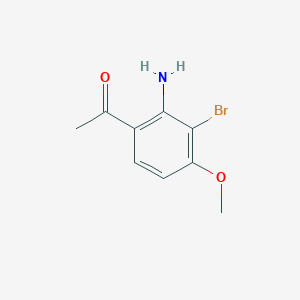

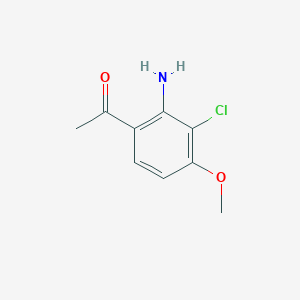

Antibacterial and Antifungal Properties : Methyl 4-(aminomethyl)-3-chlorobenzoate and its derivatives exhibit significant antimicrobial properties. A study by Osarodion (2020) demonstrated that when this compound reacts with certain metal ions (like Co(II), Zn(II), and Cu(II)), it forms complexes that show considerable activity against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi (Osarumuense Peter Osarodion, 2020).

Anti-Inflammatory Activity : The compound's derivatives also display anti-inflammatory properties. Osarodion (2020) found that certain synthesized derivatives, specifically 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, showed a high level of anti-inflammatory activity in experimental models (Osarumwense Peter Osarodion, 2020).

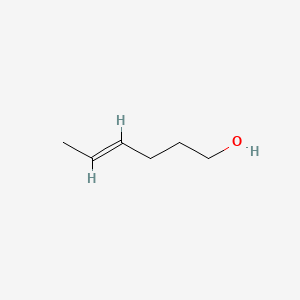

Solubility and Thermodynamics : Research by Li et al. (2017) on the solubility and thermodynamic properties of related compounds, like 2-amino-4-chlorobenzoic acid, in various organic solvents has provided important insights. Such studies are crucial for optimizing purification processes in pharmaceutical and chemical manufacturing (Xinbao Li et al., 2017).

Optoelectronic Applications : A study by Babu et al. (2017) revealed that derivatives of this compound, such as 2-Amino 4-methylpyridinium 3-chlorobenzoate, are useful in optoelectronics. They synthesized good quality single crystals of these compounds which have potential in optoelectronic device applications (B. Babu et al., 2017).

Supramolecular Chemistry : The compound and its derivatives are also significant in the study of supramolecular chemistry. Khalib et al. (2014) reported on the hydrogen-bonded supramolecular association in organic acid–base salts involving derivatives of this compound, which forms various dimensional frameworks due to non-covalent interactions (N. C. Khalib et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

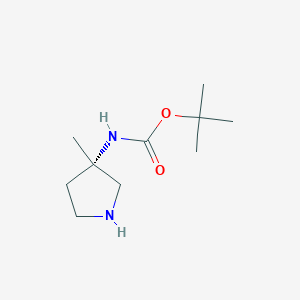

The primary targets of Methyl 4-(aminomethyl)-3-chlorobenzoate are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Biochemical Pathways

Aralkylamines, the class of compounds to which it belongs, are involved in a wide range of biological processes Therefore, it’s possible that this compound could influence multiple pathways

Pharmacokinetics

Its molecular weight is 151.1626 , which is within the range generally favorable for oral bioavailability.

Propiedades

IUPAC Name |

methyl 4-(aminomethyl)-3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLLMVXXEXMLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653926 | |

| Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940062-11-3 | |

| Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.